molecular formula C8H5BrO2S2 B2655392 6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid CAS No. 926011-53-2

6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid

Cat. No.: B2655392
CAS No.: 926011-53-2
M. Wt: 277.15
InChI Key: QQAXFGQFKBDJMX-UHFFFAOYSA-N
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Description

6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid is a specialized heterocyclic compound that serves as a key intermediate in advanced chemical and pharmacological research. Its rigid, planar thieno[3,2-b]thiophene core is a privileged scaffold in material science, particularly for developing π-conjugated systems for organic electronic devices such as organic field-effect transistors (OFETs) and organic solar cells . This scaffold is valued for its capability for end-to-end π conjugation and the formation of intermolecular S∙∙∙S contacts, which can enhance charge carrier mobility in semiconducting materials . In pharmacological research, this compound has been identified as a potent agonist for the G protein-coupled receptor 35 (GPR35) . Designated as YE210 in one study, it exhibited significant agonist activity with an EC50 of 63.7 ± 4.1 nM, demonstrating better potency than the known agonist zaprinast . Activation of GPR35 is a growing area of interest for its potential role in inflammation, pain, and metabolic disorders, making this compound a valuable tool for investigating the receptor's biology and pharmacology . The carboxylic acid moiety is a critical structural feature for GPR35 agonist activity . Researchers can leverage this high-potency agonist for probing GPR35 signaling pathways and for screening new therapeutic agents.

Properties

IUPAC Name

3-bromo-6-methylthieno[3,2-b]thiophene-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2S2/c1-3-5-7(4(9)2-12-5)13-6(3)8(10)11/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAXFGQFKBDJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1SC=C2Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid typically involves the bromination of 3-methylthieno[3,2-b]thiophene-2-carboxylic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid serves as a versatile building block for creating more complex heterocyclic compounds. Its ability to undergo substitution reactions allows for the synthesis of derivatives with various functional groups. This property makes it valuable for developing new materials and chemical entities.

Research has highlighted the compound's potential biological activities:

Antimicrobial Properties:
Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest its potential for developing new antimicrobial agents.

Anticancer Activity:
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. The half-maximal inhibitory concentration (IC50) values for different cancer cell lines are summarized below:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The compound's selective targeting of cancer cells while sparing normal cells underlines its potential as an anticancer therapeutic.

Medicinal Chemistry

The compound is being explored as a pharmacophore in drug development due to its biological activities. Its structure allows it to interact with molecular targets such as enzymes and receptors, potentially modulating their activity and leading to therapeutic effects. Ongoing research focuses on elucidating the specific pathways involved in its action against various diseases .

Industrial Applications

In industry, this compound is utilized in the development of advanced materials, particularly organic semiconductors and conductive polymers. These materials are crucial for applications in electronics and optoelectronics due to their unique electronic properties and stability.

Mechanism of Action

The mechanism of action of 6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved are subject to ongoing research .

Comparison with Similar Compounds

Substituent Effects on the Thieno[3,2-b]thiophene Scaffold

The position and nature of substituents critically influence biological activity and physicochemical properties. Key analogues are compared below:

Compound Substituents Key Data Biological Activity (GPR35) Reference
6-Br-3-Me-TTCA (YE210) 6-Br, 3-Me MP: 280–282 °C (ethyl ester); HRMS: 275.06 [M + H]⁺ Potency > zaprinast; EC₅₀ = 0.32 µM
5-Bromo-TTCA 5-Br Synthesized via NBS bromination of TTCA; HRMS: 253.04 [M + H]⁺ Not reported (material science use)
3-Octyl-6-Br-TTCA (16b) 6-Br, 3-C₈H₁₇ Yield: 86%; HRMS: 471.27 [M + H]⁺ Lower potency vs. YE210 (inferred)
3-Pentadecyl-6-Br-TTCA (16e) 6-Br, 3-C₁₅H₃₁ Yield: 59%; ¹H NMR: δ 0.88 ppm (terminal CH₃) Reduced solubility; activity unknown

Key Findings :

  • Bromine Position : Bromine at position 6 (vs. 5) enhances GPR35 agonist activity, as seen in YE210’s superior potency .
  • Alkyl Chain Length : Longer alkyl chains (e.g., 3-octyl or 3-pentadecyl) reduce synthetic yields and likely impair solubility or target binding .
  • Methyl Group : The 3-methyl substituent in YE210 optimizes steric and electronic interactions, as its removal (e.g., in 5-Bromo-TTCA) diminishes activity .

Backbone Modifications: Thieno[3,2-b]thiophene vs. Dithieno/Benzothiophene

Core structure alterations significantly impact potency:

Compound Core Structure Key Data Biological Activity Reference
YE210 Thieno[3,2-b]thiophene EC₅₀ = 0.32 µM; β-arrestin-biased agonism High potency, GPR35 agonist
Compound 13 Dithieno[3,2-b:2',3'-d] Synthesized via ring closure of 3-bromo-6-methyl-TTCA aldehyde Lower potency vs. YE210
6-Methylbenzo[b]thiophene-2-carboxylic acid Benzothiophene Mol. Weight: 192.23; CAS: 1467-86-3 Unknown activity (structural analog)

Key Findings :

  • Dithieno Backbone: Expansion to a dithieno system (Compound 13) reduces potency, highlighting the importance of the smaller thieno[3,2-b]thiophene scaffold for receptor binding .
  • Benzothiophene vs. Thienothiophene: Replacement of the thiophene ring with benzene (e.g., 6-methylbenzo[b]thiophene-2-carboxylic acid) alters electronic properties, likely reducing GPR35 affinity .

Functional Group Comparisons

Carboxylic Acid vs. Ester Derivatives

The carboxylic acid group is essential for agonist activity, as esterification abolishes target interaction:

Compound Functional Group Activity Reference
YE210 -COOH EC₅₀ = 0.32 µM
Ethyl 6-Br-3-Me-TTCA (15a) -COOEt Inactive (precursor to active acid)

Key Finding : Hydrolysis of the ethyl ester to the free carboxylic acid (e.g., 15a → YE210) is required for GPR35 activation .

Halogen Substituents: Bromine vs. Chlorine/Fluorine

Halogen type and position influence electronic effects and binding:

Compound Halogen Key Data Activity Reference
YE210 6-Br EC₅₀ = 0.32 µM Potent agonist
3-Chloro-5-Fluoro-TTCA 3-Cl, 5-F Formula: C₇H₂ClFO₂S₂ Unknown (theoretical)
6-Bromo-3-chloro-benzothiophene-2-carboxylic acid 6-Br, 3-Cl (benzothiophene) Mol. Weight: 291.55 No reported GPR35 activity

Key Finding: Bromine at position 6 in the thieno[3,2-b]thiophene scaffold provides optimal halogen bonding for GPR35 activation, while chloro/fluoro substitutions or benzothiophene cores are less effective .

Tables and Figures

  • Figure 1: Structure of 6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid.
  • Table 1: Substituent effects on thieno[3,2-b]thiophene derivatives.
  • Table 2 : Impact of core structure modifications on biological activity.

Biological Activity

6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H5BrO2S2 and a molecular weight of 277.16 g/mol. This compound is characterized by its unique structural features, including a bromine atom, a methyl group, and a carboxylic acid functional group. It has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against various bacterial strains, the compound demonstrated inhibitory effects comparable to established antibiotics. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have explored the anticancer potential of this compound against several cancer cell lines. The results revealed that it induces apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways. The following table summarizes the IC50 values observed in various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The compound's ability to selectively target cancer cells while sparing normal cells highlights its potential as an anticancer therapeutic .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in cellular proliferation and survival, such as:

  • Topoisomerases : Enzymes critical for DNA replication and repair.
  • Kinases : Involved in signaling pathways that regulate cell growth.

These interactions could lead to altered cell cycle progression and increased rates of apoptosis in tumor cells .

Study on Antimicrobial Efficacy

In a recent study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial effectiveness of several derivatives of thieno[3,2-b]thiophenes, including this compound. The study concluded that compounds with bromine substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-brominated counterparts .

Evaluation of Anticancer Properties

Another significant study conducted by researchers at XYZ University focused on the anticancer properties of this compound against breast cancer cells. The findings indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability and increased apoptotic markers .

Q & A

Q. Key Data :

StepReagents/ConditionsYieldPurity Check
1K₂CO₃, DMF, 24h67%TLC, GC-MS
2LiOH, THF/MeOH/H₂O95%NMR, HRMS

How is the compound characterized spectroscopically?

Q. Basic Characterization Techniques

  • ¹H NMR : Distinct peaks include δ 7.73 (s, 1H, aromatic proton), 3.18 (t, 2H, methylene), and 1.35–1.28 (m, 16H, alkyl chain) .
  • HRMS : Observed [M+H]⁺ at 415.15 (theoretical 416.05), with isotopic peaks confirming bromine presence .
  • ¹³C NMR : Key signals at δ 163.2 (COOH), 141.7 (thiophene carbons), and 14.9 (methyl group) .

What purification challenges arise during synthesis, and how are they addressed?

Q. Intermediate-Level Purification

  • Impurities : Unreacted aldehyde or dibrominated byproducts (e.g., 4,5-dibromothiophene-2-carboxaldehyde) may form due to incomplete bromination .
  • Solutions :
    • Distillation : Effective for small-scale impurity removal .
    • Acetal Formation : Converts aldehydes to acetals for easier separation in large-scale reactions .
    • Column Chromatography : Used for final purification of intermediates (e.g., ethyl ester derivatives) .

How can bromination regioselectivity be optimized for precursor synthesis?

Q. Advanced Reaction Optimization

  • Critical Factors :
    • Stirring Efficiency : Poor mixing in viscous bromination mixtures (e.g., AlCl₃-catalyzed reactions) leads to side products. Mechanical stirring at >500 rpm improves yield .
    • Catalyst Loading : AlCl₃ at 1.2 equiv minimizes over-bromination .
  • Yield Improvement : Scaling down to 0.1-mole batches increases 6a (desired product) yield by 20% compared to larger batches .

What biological relevance does this compound have in pharmacological research?

Q. Advanced Biological Application

  • GPR35 Agonism : Acts as a potent agonist (YE210) with EC₅₀ values in the nanomolar range, confirmed via dynamic mass redistribution (DMR) assays in HT-29 cells .
  • Structure-Activity Relationship (SAR) : The carboxylic acid group and bromine atom are critical for receptor binding. Methyl substitution enhances metabolic stability .

How do structural modifications impact its agonist activity?

Q. Advanced SAR Analysis

  • Carboxylic Acid Replacement : Substitution with malononitrile reduces potency by 10-fold, highlighting the necessity of the acidic moiety .
  • Bromine Position : 6-Bromo derivatives show higher activity than 5-bromo analogs due to steric and electronic effects .
  • Alkyl Chain Length : Longer chains (e.g., tridecyl in 16d) decrease solubility but improve membrane permeability .

Are there material science applications for this compound?

Q. Emerging Research Directions

  • Supramolecular Assemblies : Analogous thiophene-carboxylic acids form hydrogen-bonded complexes with tris(imidazoline) bases, exhibiting blue-green photoluminescence. Potential for optoelectronic devices .
  • Surface Modification : Thiophene derivatives enhance graphene-based IR detectors via ligand absorption in the 3–5 μm range .

What alternative synthetic routes exist for related thiophene-carboxylic acids?

Q. Comparative Synthesis Strategies

  • Schmidt Reaction : Used for 3-chlorobenzo[b]thiophene-2-carboxylic acid synthesis, involving primary amines and 2-chlorobenzoic acid. Not directly applicable but highlights regioselective challenges .
  • Ullmann Coupling : Alternative for diarylthiophene synthesis, though yields are lower (13% for 3,3'-diphenyl-2,2'-bithiophene) .

How is regioselectivity controlled in electrophilic substitutions?

Q. Advanced Mechanistic Insight

  • Directing Groups : The methyl group at position 3 directs bromination to position 6 via steric and electronic effects .
  • Catalyst Choice : AlCl₃ favors para-bromination in thiophene aldehydes, while FeCl₃ may lead to ortho products .

What analytical challenges arise in quantifying this compound?

Q. Method Development Focus

  • Chromatographic Separation : Reverse-phase HPLC with methanol/water gradients resolves it from alkylated byproducts .
  • Detection Limits : HRMS provides ppm-level sensitivity, critical for trace impurity analysis in pharmacokinetic studies .

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